Naphthalene, 2-(butylsulfonyl)-
Description
Naphthalene, 2-(butylsulfonyl)-, is a naphthalene derivative featuring a butylsulfonyl (-SO₂C₄H₉) substituent at the 2-position. The sulfonyl group is electron-withdrawing, influencing the compound’s reactivity, solubility, and interactions in biological systems.
Properties
CAS No. |
62141-77-9 |
|---|---|
Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
2-butylsulfonylnaphthalene |
InChI |
InChI=1S/C14H16O2S/c1-2-3-10-17(15,16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
NBQUBYTUHYQVEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 2-(butylsulfonyl)- typically involves the sulfonation of naphthalene followed by the introduction of a butyl group. One common method involves reacting naphthalene with concentrated sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with butyl chloride in the presence of a base, such as sodium hydroxide, to yield naphthalene, 2-(butylsulfonyl)- .
Industrial Production Methods
Industrial production of naphthalene, 2-(butylsulfonyl)- follows similar synthetic routes but on a larger scaleThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-(butylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Concentrated nitric acid for nitration, chlorine gas for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 2-(butylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 2-(butylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Physicochemical Comparison of Naphthalene Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility | Log P (Octanol-Water) |
|---|---|---|---|---|
| Naphthalene | 128.17 | 80–82 | 31 mg/L | 3.30 |
| 2-Methylnaphthalene | 142.20 | 34–36 | 24 mg/L | 3.87 |
| Naphthalene-2-sulfonic acid | 208.24 | >300 | Highly soluble | -0.5 (estimated) |
| 2-Naphthalenesulfonyl chloride | 226.68 | 74–78 | Reacts with water | 2.10 (estimated) |
| Naphthalene, 2-(ethenylsulfonyl)- | 218.27 | Not reported | Low | 2.50 (estimated) |
| Naphthalene, 2-(butylsulfonyl)- | 238.33 | ~50–70 (est.) | Moderate | 3.00 (est.) |
Key Observations :
- The sulfonyl group increases molecular weight and polarity compared to methyl or hydrogen substituents.
- Solubility : Naphthalene-2-sulfonic acid is highly water-soluble due to ionization, whereas 2-(butylsulfonyl)-naphthalene likely has moderate solubility, balancing hydrophobicity (butyl chain) and polarity (sulfonyl group) .
- Melting Point : The butylsulfonyl derivative’s melting point is expected to be lower than naphthalene-2-sulfonic acid (>300°C) but higher than 2-methylnaphthalene (34–36°C) due to reduced crystallinity from the flexible butyl chain .
Chemical Reactivity
- Sulfonyl Group Reactivity : The sulfonyl moiety acts as a strong electron-withdrawing group, making the naphthalene ring less reactive toward electrophilic substitution compared to methyl or hydrogen substituents. It may participate in nucleophilic aromatic substitution or serve as a leaving group in certain conditions .
- Comparison with Ethenylsulfonyl Derivative: Naphthalene, 2-(ethenylsulfonyl)-, contains a vinyl group, enabling polymerization or addition reactions.
Toxicological and Environmental Profiles
- Naphthalene and Methylnaphthalenes: Naphthalene is classified as a possible human carcinogen (Group 2B by IARC), with 2-methylnaphthalene showing higher pulmonary toxicity in rodents .
- Sulfonyl Derivatives: Sulfonic acids and sulfonyl chlorides are generally less volatile but may cause irritation upon exposure.
- Metabolism : Sulfonyl groups may undergo Phase II conjugation (e.g., glucuronidation), enhancing excretion and reducing bioaccumulation compared to parent naphthalene .
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